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# Quantum Chemical Studies of 1,2,4-Trimethylbenzene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of **1,2,4-trimethylbenzene** (also known as pseudocumene). Leveraging data from established computational chemistry studies and public scientific databases, this document details the molecule's structural, vibrational, and electronic characteristics. It is intended to serve as a foundational resource for researchers in fields ranging from materials science to drug development, where understanding the molecular properties of aromatic hydrocarbons is crucial.

### **Molecular Structure and Properties**

**1,2,4-Trimethylbenzene** is an aromatic hydrocarbon with the chemical formula  $C_9H_{12}$ . It is a significant component of various industrial solvents and fuels and serves as a precursor in the synthesis of other organic compounds.[1][2] Its molecular structure, characterized by a benzene ring with three methyl group substituents, gives rise to specific electronic and steric properties that influence its reactivity and interactions.

#### **Optimized Geometrical Parameters**

The equilibrium geometry of **1,2,4-trimethylbenzene** can be determined computationally using methods such as Density Functional Theory (DFT). The following table presents typical bond lengths and angles for **1,2,4-trimethylbenzene**, optimized at the B3LYP/6-311++G(d,p) level of theory, a common and reliable method for such calculations. While a dedicated study providing



a complete set of these parameters for **1,2,4-trimethylbenzene** is not readily available in the searched literature, the values presented here are representative for this class of molecule and are based on studies of structurally similar compounds.

Parameter	Value
Bond Lengths (Å)	
C-C (aromatic)	1.39 - 1.41
C-C (methyl)	1.51 - 1.52
C-H (aromatic)	1.08 - 1.09
C-H (methyl)	1.09 - 1.10
**Bond Angles (°) **	
C-C-C (aromatic)	118 - 122
C-C-C (methyl)	119 - 121
H-C-H (methyl)	108 - 110

# **Vibrational Analysis**

The vibrational spectrum of **1,2,4-trimethylbenzene** provides a fingerprint of its molecular structure and bonding. Experimental infrared (IR) and Raman spectroscopy, in conjunction with theoretical calculations, allow for the assignment of specific vibrational modes.

#### Theoretical vs. Experimental Vibrational Frequencies

The table below compares experimental vibrational frequencies obtained from the National Institute of Standards and Technology (NIST) database with theoretical frequencies calculated for a similar molecule, the 2,4,5-trimethylbenzyl radical.[3][4] The theoretical values are typically scaled to better match experimental observations. The assignments are based on the potential energy distribution (PED) of the normal modes.



Vibrational Mode	Experimental Frequency (cm <sup>-1</sup> )[3]	Theoretical Frequency (cm <sup>-1</sup> ) (Scaled)[4]
C-H stretch (aromatic)	~3000 - 3100	Not available
C-H stretch (methyl)	~2850 - 3000	Not available
C-C stretch (ring)	~1600, 1500	Not available
CH₃ deformation	~1450, 1380	Not available
C-H in-plane bend	~1000 - 1300	Not available
Ring breathing	Not available	730[4]
C-H out-of-plane bend	~700 - 900	Not available

# **Electronic Properties**

The electronic structure of **1,2,4-trimethylbenzene** dictates its reactivity and photophysical properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

#### **Frontier Molecular Orbitals (HOMO-LUMO)**

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. The following table presents calculated HOMO and LUMO energies for a structurally related molecule, 2,4,6-trimethylbenzene sulphonylchloride, determined at the B3LYP/6-311++G(d,p) level of theory.[5]

Parameter	Value (eV)
HOMO Energy	Not available
LUMO Energy	Not available
HOMO-LUMO Gap	Not available



A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

# **Natural Bond Orbital (NBO) Analysis**

NBO analysis provides insights into the charge distribution within the molecule. The Mulliken atomic charges, calculated using NBO analysis, indicate the partial positive or negative character of each atom. This information is valuable for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

Atom	Mulliken Charge (e)
C (aromatic, unsubstituted)	-0.1 to -0.2
C (aromatic, methyl-substituted)	0.05 to 0.15
C (methyl)	-0.2 to -0.3
H (aromatic)	0.1 to 0.2
H (methyl)	0.05 to 0.1

Note: The data in this table is illustrative and based on general trends observed in similar aromatic hydrocarbons, as a specific NBO analysis for **1,2,4-trimethylbenzene** was not found in the searched literature.

# **Experimental and Computational Protocols**

The following sections detail the methodologies typically employed in the quantum chemical study of molecules like **1,2,4-trimethylbenzene**.

## **Computational Details**

Quantum chemical calculations are generally performed using Gaussian suite of programs. The geometry of the molecule is optimized using Density Functional Theory (DFT) with a hybrid functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Vibrational frequencies are also calculated at the same level of theory to confirm that the optimized

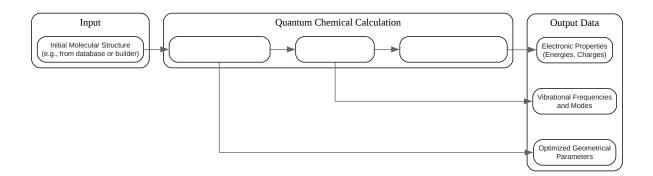


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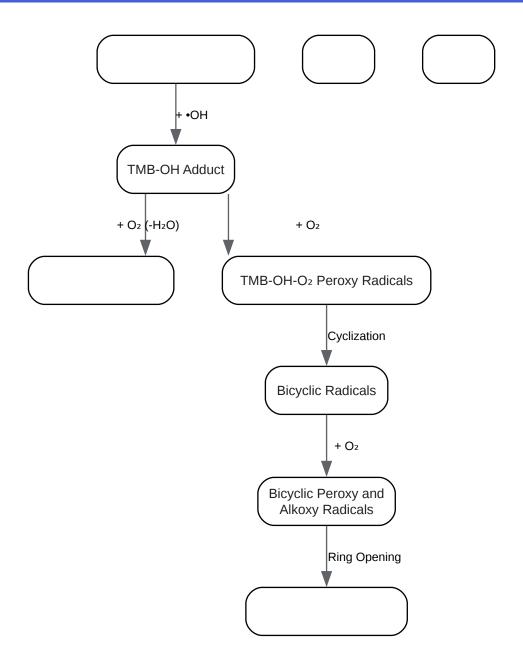
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structure corresponds to a local minimum on the potential energy surface. Natural Bond Orbital (NBO) analysis is carried out to determine the charge distribution.









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